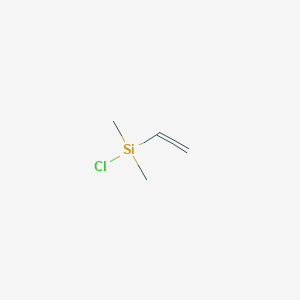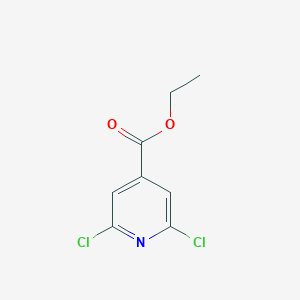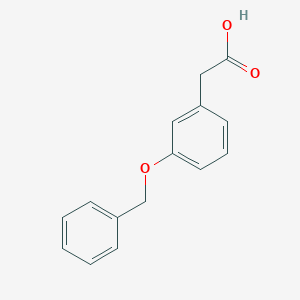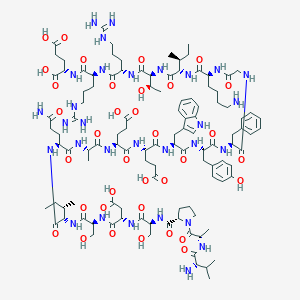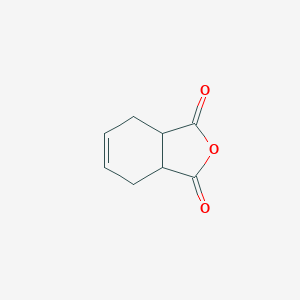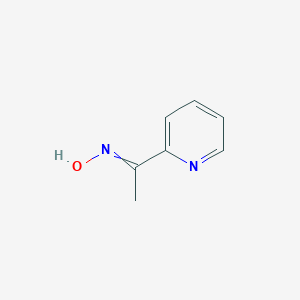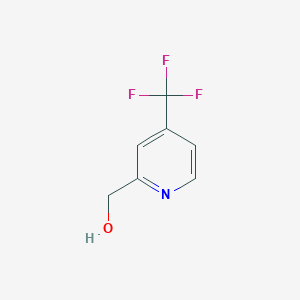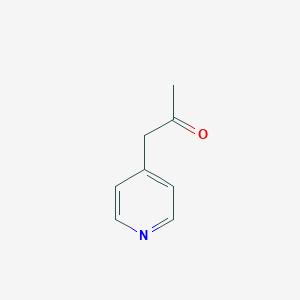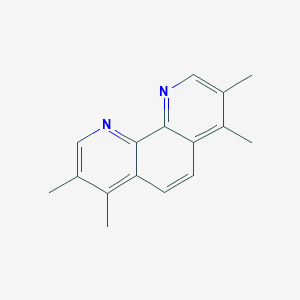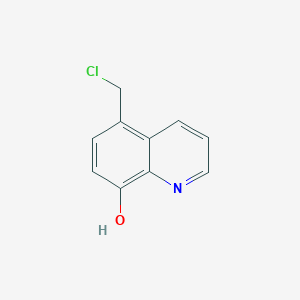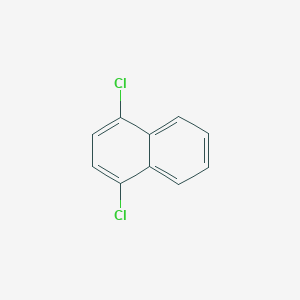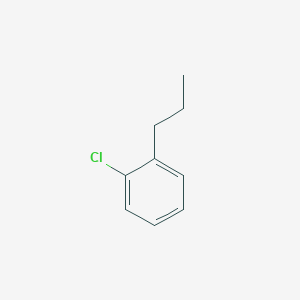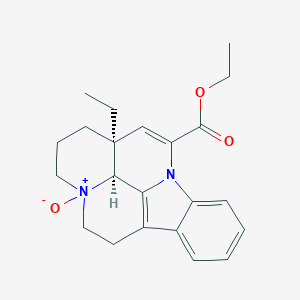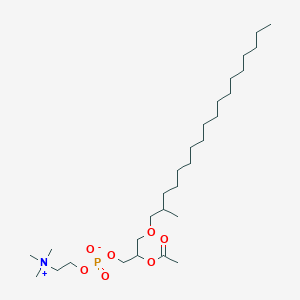
2-Methyloctadecyl paf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctadecyl paf (2-MOAP) is a phospholipid molecule that belongs to the family of platelet-activating factors (PAFs). It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. 2-MOAP has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 2-MOAP in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Methyloctadecyl paf is not fully understood. However, it is known that 2-Methyloctadecyl paf binds to specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This activation results in the production of various bioactive molecules, including cytokines, chemokines, and growth factors, which play a crucial role in the regulation of cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Methyloctadecyl paf has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in inflammation, immune response, and cellular signaling pathways. Moreover, 2-Methyloctadecyl paf has been found to modulate the activity of various enzymes and proteins involved in cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methyloctadecyl paf in lab experiments is its ability to regulate various cellular processes. Moreover, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that can be used as a tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using 2-Methyloctadecyl paf in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-Methyloctadecyl paf. One of the areas of interest is the development of new methods for synthesizing 2-Methyloctadecyl paf that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases. Additionally, there is a need for more studies to investigate the potential side effects of 2-Methyloctadecyl paf and its safety profile in humans.
Conclusion:
In conclusion, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. Its potential applications in scientific research have been extensively studied, and it has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Methyloctadecyl paf is a complex process that involves several steps. The most common method for synthesizing 2-Methyloctadecyl paf is the chemical synthesis method. This method involves the reaction of a phospholipid precursor with a methylating agent in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2-Methyloctadecyl paf.
Aplicaciones Científicas De Investigación
2-Methyloctadecyl paf has been extensively studied for its potential applications in scientific research. It has been found to be involved in the regulation of various cellular processes, including inflammation, immune response, and cellular signaling pathways. 2-Methyloctadecyl paf has been shown to have a significant impact on the development and progression of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Moreover, 2-Methyloctadecyl paf has been used as a tool for studying the molecular mechanisms underlying these diseases.
Propiedades
Número CAS |
138852-22-9 |
|---|---|
Nombre del producto |
2-Methyloctadecyl paf |
Fórmula molecular |
C29H60NO7P |
Peso molecular |
565.8 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
Clave InChI |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Sinónimos |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



